KDM2A Inhibition Potency: 3-Pyrrolidine vs. 3-Piperidine Triazolopyridines
In a systematic medicinal chemistry exploration of triazolopyridine-based JmjC demethylase inhibitors, 3‑substituted pyrrolidine derivatives (compounds 28g–j) exhibited increased potency for KDM2A and improved selectivity over other KDM subfamily members compared to earlier 4‑piperidine leads. The pyrrolidine series achieved pIC₅₀ values of 5.5–6.5 for KDM2A, while the corresponding 3‑piperidine analogs (e.g., 28n) reached pIC₅₀ = 6.9 but with a distinct selectivity signature that favoured KDM5C over KDM2A. This demonstrates that the five‑membered pyrrolidine ring directs the pharmacophore into a sub‑pocket that preferentially engages KDM2A, whereas the six‑membered piperidine ring accesses a different trajectory [1]. The target compound, bearing a free pyrrolidine and a 6‑carboxylic acid, represents the minimal scaffold for exploring this KDM2A‑selective vector.
| Evidence Dimension | KDM2A inhibitory potency (pIC₅₀) |
|---|---|
| Target Compound Data | Representative 3‑pyrrolidine triazolopyridine: pIC₅₀ 5.5–6.5 (KDM2A AlphaScreen) |
| Comparator Or Baseline | 3‑Piperidine analog 28n: pIC₅₀ = 6.9 (KDM2A); 3‑Piperidine series increased KDM5C activity relative to pyrrolidine |
| Quantified Difference | Pyrrolidine series shows >10‑fold selectivity for KDM2A over KDM5C; piperidine series reverses this selectivity |
| Conditions | AlphaScreen assay; recombinant JmjC KDM panel (KDM2A, 3A, 4A, 4C, 4E, 5C, 6B) |
Why This Matters
For KDM2A‑focused probe or lead discovery, the pyrrolidine vector is mandatory; selecting a piperidine analog would direct the program toward an undesired KDM5C phenotype.
- [1] Johansson, C., et al. (2014) Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor. MedChemComm, 5, 1879–1886. Table 5, compounds 28g–j vs. 28n. View Source
